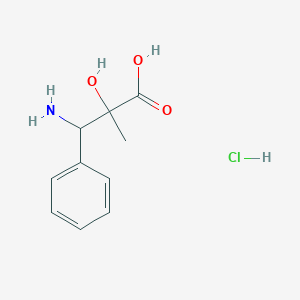

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

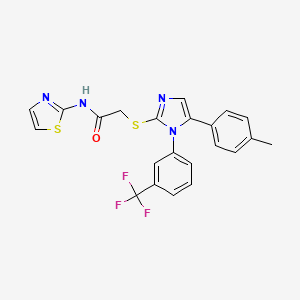

Übersicht

Beschreibung

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is a compound with the CAS Number: 1955494-61-7 . It has a molecular weight of 231.68 and is a powder at room temperature . The compound belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride . The InChI code is 1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H . This information can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 231.68 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is used in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds can be prepared enantioselectively through routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing the compound's utility in producing enantiomerically pure substances (Arvanitis et al., 1998).

Asymmetric Syntheses

The compound also plays a critical role in asymmetric syntheses of β-hydroxy-α-amino acids. Through a series of chemical transformations, it contributes to the production of these amino acids, which are valuable for their biological and pharmaceutical applications. This process demonstrates the compound's importance in creating chiral building blocks for further synthetic applications (Davies et al., 2013).

Cross-Coupling Reactions

In another application, 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is involved in cross-coupling reactions of remote meta-C–H bonds directed by a U-shaped template. This process is significant for the functionalization of aromatic compounds, illustrating the compound's utility in complex organic synthesis and drug development (Wan et al., 2013).

Synthesis of Dipeptides

Furthermore, the compound is used in the ecological base-conditioned preparation of dipeptides using unprotected α-amino acids. This application highlights its role in the green synthesis of biologically important dipeptides, contributing to the development of more sustainable chemical processes (Ezawa et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVMRRAGKZNWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)

![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)